(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains two fluorophenyl groups, an ethoxyphenyl group, and a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of fluorine atoms could also introduce interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of the compound, such as the presence of fluorine atoms and the benzothiazine ring, could potentially be exploited to develop new antiviral agents with high selectivity and potency.
Anti-inflammatory Properties
The indole nucleus, which is a part of the compound’s structure, is known for its anti-inflammatory properties . This biological activity is crucial in the treatment of chronic diseases like arthritis and asthma. The compound could be modified to enhance its anti-inflammatory effects and be used in the development of new therapeutic agents .
Anticancer Potential
Compounds with similar structures have been found to possess anticancer properties . The ability to interact with various cellular targets makes them valuable in the design of drugs aimed at different types of cancer. The compound’s specific interactions with cellular receptors could be studied further to optimize its anticancer efficacy .
Antimicrobial Effects
The benzothiazine core of the compound is structurally related to other molecules that have demonstrated antimicrobial effects . This application is particularly relevant in the fight against drug-resistant bacteria. Research could focus on enhancing the compound’s ability to disrupt bacterial cell walls or inhibit essential enzymes .
Enzyme Inhibition
Indole derivatives are known to act as enzyme inhibitors , which is a critical function in regulating biological pathways. The compound could be investigated for its potential to inhibit specific enzymes that are overactive in certain diseases, providing a targeted approach to treatment .
Chemical Synthesis and Drug Design
The compound’s structure makes it a candidate for use in chemical synthesis and drug design . Its aromatic rings and substituents provide a versatile framework for creating a variety of pharmacologically active molecules. It could serve as a starting material for synthesizing new heterocyclic compounds with potential therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTBRFMGUOPBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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